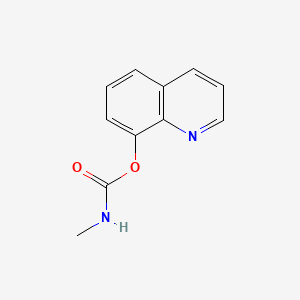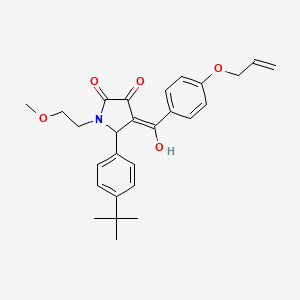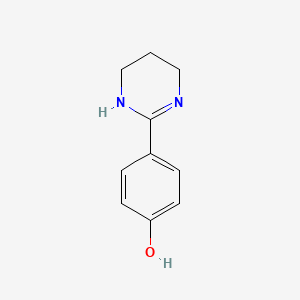
Benzothiazole, 2,3-dihydro-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole, 2,3-dihydro-2-phenyl- is an organic compound with the molecular formula C13H11NS. It is a derivative of benzothiazole, characterized by the presence of a phenyl group at the 2-position and a dihydro structure at the 2,3-positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 2,3-dihydro-2-phenyl- typically involves the cyclization of 2-aminothiophenol with phenylacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include heating the reactants in the presence of a strong acid such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: On an industrial scale, the production of Benzothiazole, 2,3-dihydro-2-phenyl- can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: Benzothiazole, 2,3-dihydro-2-phenyl- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the phenyl group or the benzothiazole ring can be functionalized.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Functionalized benzothiazole compounds with various substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzothiazole, 2,3-dihydro-2-phenyl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It exhibits antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In the industrial sector, Benzothiazole, 2,3-dihydro-2-phenyl- is used in the production of dyes, pigments, and rubber chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of Benzothiazole, 2,3-dihydro-2-phenyl- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or activating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Benzothiazole: The parent compound, lacking the dihydro and phenyl modifications.
2-Phenylbenzothiazole: Similar structure but without the dihydro modification.
2,3-Dihydrobenzothiazole: Lacks the phenyl group.
Uniqueness: Benzothiazole, 2,3-dihydro-2-phenyl- is unique due to its combined structural features of a phenyl group and a dihydrobenzothiazole ring. This combination imparts distinct chemical and biological properties, making it more versatile in applications compared to its analogs.
By understanding the synthesis, reactions, applications, and mechanisms of Benzothiazole, 2,3-dihydro-2-phenyl-, researchers can further explore its potential in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
31230-83-8 |
|---|---|
Molekularformel |
C13H11NS |
Molekulargewicht |
213.30 g/mol |
IUPAC-Name |
2-phenyl-2,3-dihydro-1,3-benzothiazole |
InChI |
InChI=1S/C13H11NS/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9,13-14H |
InChI-Schlüssel |
YKJUYTXCRIKRND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011813.png)
![(5Z)-3-butyl-5-[[2-(3,5-dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12011819.png)
![N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011826.png)

![N-(2,4-Dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12011830.png)

![2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12011843.png)
![[4-bromo-2-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12011847.png)




![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12011880.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011885.png)
